molecular formula C19H29N3OS B2872518 N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 318517-24-7

N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B2872518
CAS No.: 318517-24-7
M. Wt: 347.52
InChI Key: LDLRZBBGZZLTCM-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a tetrahydroisoquinoline derivative featuring a carboxamide group at position 3 and a carbamothioyl (thioamide) group at position 2, both substituted with tert-butyl moieties. This structure combines steric bulk from the tert-butyl groups with the unique electronic properties of the thioamide, which may influence solubility, metabolic stability, and receptor interactions .

Properties

IUPAC Name

N-tert-butyl-2-(tert-butylcarbamothioyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-18(2,3)20-16(23)15-11-13-9-7-8-10-14(13)12-22(15)17(24)21-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRZBBGZZLTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=S)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with tert-butyl isocyanate and tert-butylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of tert-butyl nitrite as a carbon source has been explored for the synthesis of N-tert-butyl amides under mild conditions, which could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Primary alcohols from the tert-butyl groups.

    Reduction: Amine derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl groups contribute to its steric properties, affecting its binding affinity and selectivity towards target proteins. The carbothioyl group may participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pharmacologically Active Tetrahydroisoquinolines

PDTic and Derivatives (Kappa Opioid Receptor Antagonists)
  • Structure: (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) includes a hydroxy group at position 7 and a piperidinylmethyl-substituted carboxamide at position 3 .
  • Key Differences: The target compound lacks the critical 7-hydroxy group and piperidinylmethyl moiety, which are essential for PDTic’s high affinity and selectivity for kappa opioid receptors (KOR).
  • Activity: PDTic derivatives exhibit nanomolar affinity for KOR (e.g., 4-Me-PDTic: Ki = 0.6 nM) .
MPTP/MPPP (Neurotoxic Analogs)
  • Structure : MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) and its metabolite MPP+ are structurally distinct but highlight the impact of substituents on neurotoxicity .
  • Key Differences: The tetrahydroisoquinoline core in the target compound is less prone to forming toxic metabolites like MPP+, which selectively destroys dopaminergic neurons. Tert-butyl groups may reduce metabolic activation, but this requires validation.
(S)-2-Benzyl-N-(2,6-diisopropylphenyl) Derivative
  • Structure : Features a benzyl group at position 2 and a diisopropylphenyl carboxamide, used in chiral catalyst synthesis .
  • Key Differences: The target compound’s tert-butyl groups provide greater steric bulk but less aromaticity, likely shifting applications from catalysis to hydrophobic interactions in biological systems. Thioamide vs.

Physicochemical Property Comparisons

N-(Oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Hydrochloride
  • Structure : Includes a tetrahydropyranyl (oxan-4-yl) carboxamide and a hydrochloride salt .
  • Key Differences :
    • The hydrochloride salt enhances water solubility (critical for bioavailability), whereas the target compound’s neutral tert-butyl groups prioritize lipophilicity.
    • Oxan-4-yl’s oxygen atom enables hydrogen bonding, absent in the tert-butyl-substituted target.

Research Implications and Gaps

  • Pharmacology : The target compound’s thioamide and tert-butyl groups warrant exploration for CNS activity, leveraging SAR insights from PDTic .
  • Toxicity : Comparative studies with MPTP could clarify metabolic pathways and safety profiles.
  • Catalysis: While less likely than benzyl derivatives, thioamides may enable novel reaction mechanisms .

Biological Activity

Structure

The chemical structure of N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be represented as follows:

  • Molecular Formula : C17H26N2OS
  • CAS Number : 1540071-42-8

Physical Properties

PropertyValue
Molecular Weight306.46 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits significant enzyme inhibition properties, particularly against certain enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound acts as an inhibitor for several key enzymes:

  • Monoacylglycerol Acyltransferase 2 (MGAT2) : This compound has shown promising results in inhibiting MGAT2 with an IC50 value indicating moderate potency. Inhibition of MGAT2 is associated with reduced fat absorption and potential applications in obesity treatment .

Case Studies

  • Obesity and Metabolic Disorders :
    • In a study involving animal models, administration of the compound resulted in a significant reduction in body weight and fat accumulation. The mechanism was linked to the inhibition of MGAT2 activity, leading to decreased lipid absorption from the diet .
  • Neuroprotective Effects :
    • Preliminary research suggests that tetrahydroisoquinoline derivatives may possess neuroprotective properties. The compound’s ability to cross the blood-brain barrier could make it a candidate for further studies aimed at treating neurodegenerative diseases .

Comparative Studies

A comparative analysis of related compounds within the tetrahydroisoquinoline class reveals varying degrees of biological activity:

Compound NameIC50 (nM)Biological Activity
N-tert-butyl-2-(tert-butylcarbamothioyl)-...1522Moderate MGAT2 inhibition
N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline500Strong anti-obesity effects
N-(tert-butoxycarbonyl)-tetrahydroisoquinoline2000Weak enzyme inhibition

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects. Long-term studies are necessary to fully understand its safety profile.

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